Guanosin-5'-phosphat-Dinatriumsalz-Hydrat

Übersicht

Beschreibung

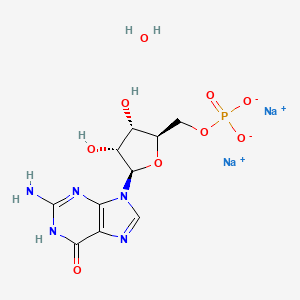

Guanosine 5’-monophosphate disodium salt hydrate: is a nucleotide derivative that plays a crucial role in various biological processes. It is a disodium salt form of guanosine monophosphate, which is a ribonucleotide that is incorporated into ribonucleic acids (RNAs) by various RNA polymerases. This compound is often used in biochemical research and has applications in the food industry as a flavor enhancer.

Wissenschaftliche Forschungsanwendungen

Chemistry: Guanosine 5’-monophosphate disodium salt hydrate is used as a building block in the synthesis of more complex nucleotides and nucleic acids. It is also employed in studies involving nucleotide interactions and binding affinities.

Biology: In biological research, this compound is used to study RNA synthesis and function. It serves as a substrate for RNA polymerases and is involved in various cellular processes, including signal transduction and energy transfer.

Medicine: Guanosine 5’-monophosphate disodium salt hydrate has potential therapeutic applications. It is being investigated for its role in modulating neurotransmission and its potential use in treating neurological disorders.

Industry: In the food industry, guanosine 5’-monophosphate disodium salt hydrate is used as a flavor enhancer. It is often added to food products to enhance the umami taste, working synergistically with monosodium glutamate.

Wirkmechanismus

Target of Action

Guanosine 5’-phosphate disodium salt hydrate, also known as Guanosine 5’-monophosphate disodium salt hydrate, primarily targets various proteins and enzymes. Some of the key targets include GTPase HRas, Transforming protein RhoA, Protein-glutamine gamma-glutamyltransferase 2, Ras-related protein Rab-11A, and Adenylosuccinate synthetase . These targets play crucial roles in cellular processes such as signal transduction, protein synthesis, and cell division .

Mode of Action

The compound interacts with its targets by binding to them, thereby influencing their activity. For instance, it activates sulfonylurea receptor 2B (SUR2B) linked to the inward-rectifier potassium channel 6.1 (Kir6.1) in HEK293T cells . This interaction leads to changes in the activity of these targets, which can result in alterations in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a key role in multiple cellular processes and the generation of growth factors . It is also involved in the modulation of glutamatergic neurotransmission . The compound’s action on these pathways can lead to downstream effects that influence cell function and behavior .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

The action of Guanosine 5’-phosphate disodium salt hydrate at the molecular and cellular level results in changes in the activity of its target proteins and enzymes. This can lead to alterations in cellular processes such as signal transduction, protein synthesis, and cell division . For instance, its activation of the sulfonylurea receptor can influence ion channel activity, affecting cellular excitability .

Action Environment

The action, efficacy, and stability of Guanosine 5’-phosphate disodium salt hydrate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the cellular environment. For instance, its solubility in water suggests that it can be readily dissolved in the aqueous environment of the cell . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Guanosine 5’-monophosphate disodium salt hydrate can be synthesized through the phosphorylation of guanosine. The process involves the reaction of guanosine with phosphoric acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, guanosine 5’-monophosphate disodium salt hydrate is often produced using microbial fermentation. Yeast or bacterial strains that can naturally produce guanosine monophosphate are cultured in large bioreactors. The guanosine monophosphate is then extracted and purified, followed by conversion to its disodium salt form through neutralization with sodium hydroxide.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Guanosine 5’-monophosphate disodium salt hydrate can undergo oxidation reactions, particularly at the guanine base, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced guanosine derivatives.

Substitution: The compound can participate in substitution reactions, especially at the phosphate group, where different substituents can replace the phosphate moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents under controlled conditions.

Substitution: Various nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed:

Oxidation: Oxidized guanosine derivatives.

Reduction: Reduced guanosine derivatives.

Substitution: Substituted guanosine monophosphate derivatives.

Vergleich Mit ähnlichen Verbindungen

- Adenosine 5’-monophosphate disodium salt

- Cytidine 5’-monophosphate disodium salt

- Uridine 5’-monophosphate disodium salt

- Inosine 5’-monophosphate disodium salt

Comparison:

- Adenosine 5’-monophosphate disodium salt: Similar in structure but contains adenine instead of guanine. It is involved in energy transfer and signal transduction.

- Cytidine 5’-monophosphate disodium salt: Contains cytosine and is involved in RNA synthesis and cellular metabolism.

- Uridine 5’-monophosphate disodium salt: Contains uracil and plays a role in carbohydrate metabolism and RNA synthesis.

- Inosine 5’-monophosphate disodium salt: Contains hypoxanthine and is a precursor to adenosine monophosphate and guanosine monophosphate.

Guanosine 5’-monophosphate disodium salt hydrate is unique due to its specific role in RNA synthesis and its applications in both research and industry. Its ability to enhance flavor in food products also sets it apart from other nucleotides.

Biologische Aktivität

Guanosine 5'-phosphate disodium salt hydrate (GMP-Na) is a nucleotide that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by case studies and data tables.

Overview of Guanosine 5'-Phosphate Disodium Salt Hydrate

Guanosine 5'-phosphate disodium salt hydrate is a sodium salt of guanosine monophosphate (GMP), a nucleotide essential for RNA synthesis and cellular signaling. It is commonly used in biochemical research due to its ability to act as a substrate for RNA polymerases and its involvement in several metabolic pathways.

Target Proteins and Enzymes

GMP-Na primarily interacts with various proteins and enzymes, influencing their activity. Key targets include:

- GTPase HRas : Involved in cell signaling pathways.

- Transforming protein RhoA : Plays a role in cytoskeletal dynamics.

- Protein-glutamine gamma-glutamyltransferase 2 : Involved in protein modification.

- Ras-related protein Rab-11A : Important for vesicle trafficking.

- Adenylosuccinate synthetase : Involved in purine metabolism.

Mode of Action

GMP-Na exerts its effects by binding to these target proteins, altering their activity. For instance, it activates the sulfonylurea receptor 2B (SUR2B), which is linked to the inward-rectifier potassium channel 6.1 (Kir6.1) in HEK293T cells, influencing ion transport and cellular excitability.

Biochemical Pathways Affected

GMP-Na is involved in several critical biochemical pathways, including:

- RNA Synthesis : Serves as a substrate for RNA polymerases.

- Signal Transduction : Modulates signaling pathways through its interaction with GTPases.

- Energy Transfer : Participates in cellular energy metabolism.

Pharmacokinetics

The bioavailability of GMP-Na can be influenced by its solubility and the presence of transporters. Its aqueous solubility allows for easy dissolution within cellular environments, facilitating its biological functions .

Study on Neurotransmission Modulation

A study investigated the effects of chronic oral administration of GMP on glutamatergic parameters in mice. The results indicated that GMP could modulate glutamatergic neurotransmission, potentially offering therapeutic benefits for neurological disorders related to excitotoxicity .

Effects on Anxiety-like Behavior

Another study demonstrated that systemic administration of GMP induced anxiolytic-like behavior in rats. This suggests that GMP may have potential applications in developing anxiolytic drugs by targeting the glutamatergic system .

Research Applications

GMP-Na is widely used in biochemical research for:

- Studying RNA Function : As a substrate for RNA polymerases.

- Investigating Protein Interactions : Understanding nucleotide interactions and binding affinities.

Industrial Applications

In the food industry, GMP-Na serves as a flavor enhancer, particularly enhancing umami taste when combined with monosodium glutamate (MSG) .

Comparative Analysis with Other Nucleotides

| Compound | Role | Unique Features |

|---|---|---|

| Guanosine 5'-monophosphate (GMP) | RNA synthesis | Serves as a substrate for RNA polymerases |

| Adenosine 5'-monophosphate (AMP) | Energy transfer | Key role in cellular energy metabolism |

| Cytidine 5'-monophosphate (CMP) | RNA synthesis | Involved in cellular metabolism |

| Uridine 5'-monophosphate (UMP) | RNA synthesis | Plays a role in carbohydrate metabolism |

| Inosine 5'-monophosphate (IMP) | Precursor to AMP and GMP | Important for purine nucleotide synthesis |

Eigenschaften

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2/t3-,5-,6-,9-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKWJTZTMVQYSU-CYCLDIHTSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5550-12-9 | |

| Record name | 5'-Guanylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine 5'-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the role of guanosine 5'-monophosphate disodium salt hydrate in the formation of dynamic supramolecular structures?

A1: Guanosine 5'-monophosphate disodium salt hydrate is known to self-assemble into G-quadruplex structures. These structures are stabilized by hydrogen bonding and cation interactions, particularly with potassium or sodium ions. In the research article, "Feedback-controlled topological reconfiguration of molecular assemblies for programming supramolecular structures," [] the authors utilized this self-assembling property of guanosine 5'-monophosphate disodium salt hydrate in combination with urease and lanthanum(III) ions to create a dynamic system capable of switching between precipitate and hydrogel states. The addition of lanthanum(III) ions triggers the topological reconfiguration of the G-quadruplex based molecular assemblies, leading to the observed changes in material properties. This dynamic system showcases the potential of guanosine 5'-monophosphate disodium salt hydrate in creating adaptive and responsive supramolecular materials.

Q2: The research mentions a "topological reconfiguration" of molecular assemblies. What does this mean in the context of guanosine 5'-monophosphate disodium salt hydrate?

A2: In the context of the research paper "Feedback-controlled topological reconfiguration of molecular assemblies for programming supramolecular structures," [] topological reconfiguration refers to the change in the overall structural arrangement of the guanosine 5'-monophosphate disodium salt hydrate molecules within the assembly. Instead of transitioning through a complete disassembly and reassembly process, the molecules rearrange their interactions and spatial organization in response to the presence of lanthanum(III) ions. This reconfiguration leads to a shift between different material states – from a precipitate to a hydrogel and vice versa – highlighting the dynamic nature of these supramolecular systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.